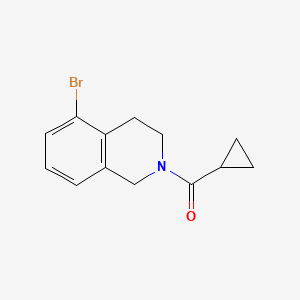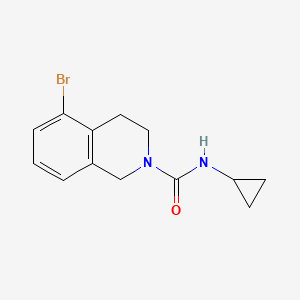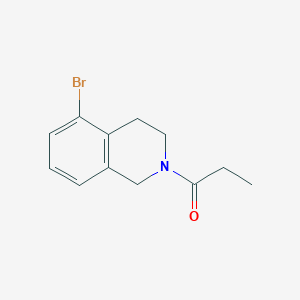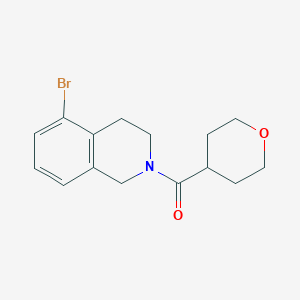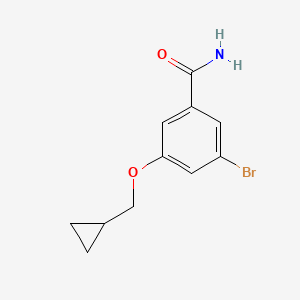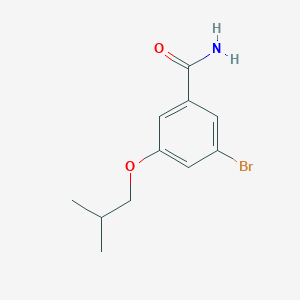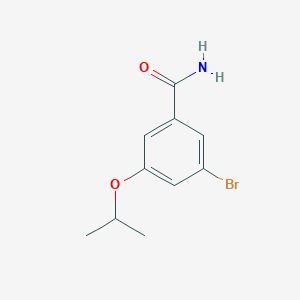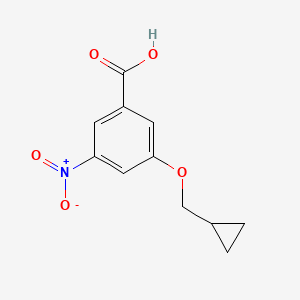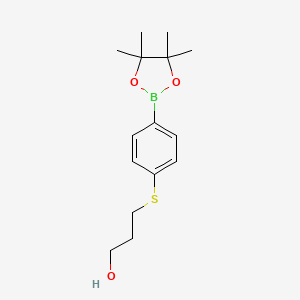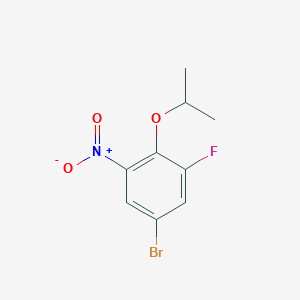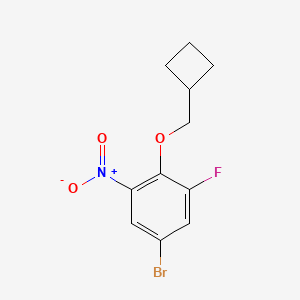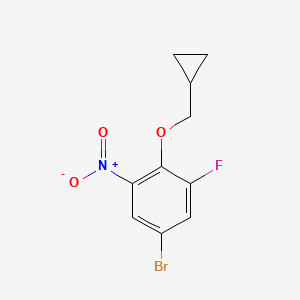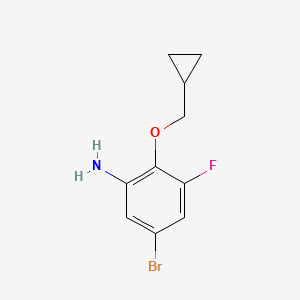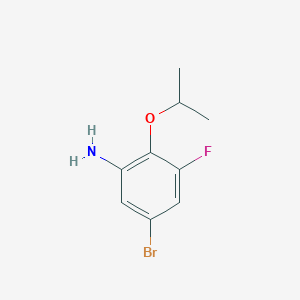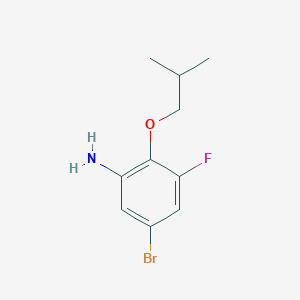
5-Bromo-3-fluoro-2-isobutoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-2-isobutoxyaniline: is an aromatic amine compound characterized by the presence of bromine, fluorine, and isobutoxy groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-isobutoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method includes:
Nitration: The nitration of 5-bromo-3-fluoro-2-isobutoxytoluene to introduce a nitro group.
Reduction: The reduction of the nitro group to an amine using reducing agents such as iron powder and hydrochloric acid.
Amination: The final step involves the conversion of the intermediate to this compound through amination reactions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. Techniques such as tubular diazotization and catalytic hydrogenation are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-fluoro-2-isobutoxyaniline can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form quinone derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Quinone Derivatives: Formed through oxidation reactions.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology and Medicine
- Potential applications in drug discovery and development due to its unique structural features.
- Investigated for its antimicrobial and anticancer properties .
Industry
- Utilized in the production of advanced materials, including polymers and resins.
- Applied in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoroaniline
- 3-Fluoro-4-isobutoxyaniline
- 5-Bromo-3-methoxyaniline
Comparison
- 5-Bromo-3-fluoro-2-isobutoxyaniline is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity.
- Compared to 5-Bromo-2-fluoroaniline , the isobutoxy group in this compound provides additional steric hindrance and electronic effects, potentially altering its chemical behavior.
- 3-Fluoro-4-isobutoxyaniline lacks the bromine atom, which may result in different reactivity patterns in substitution and coupling reactions.
- 5-Bromo-3-methoxyaniline has a methoxy group instead of an isobutoxy group, which can affect its solubility and interaction with biological targets .
Properties
IUPAC Name |
5-bromo-3-fluoro-2-(2-methylpropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWICBRGUZJLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
